N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE
Description
N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex molecule featuring a central ethanediamide backbone substituted with a 3-hydroxypropyl-thiophene moiety and a 4-trifluoromethoxyphenyl group. The ethanediamide (N,N'-disubstituted oxamide) functional group is notable for its hydrogen-bonding capacity, which is critical in drug design for enhancing target binding and solubility . The thiophene ring, an electron-rich heterocycle, may facilitate π-π interactions with biological targets, while the trifluoromethoxy group increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-26-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIDCIMWILHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethoxy phenyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethoxy Phenyl Group: This step may involve the use of trifluoromethoxy benzene derivatives in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The trifluoromethoxy phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can yield alcohol derivatives.
Scientific Research Applications
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethoxy phenyl group can interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogs identified in the evidence:
*Calculated based on molecular formulas.
Key Research Findings
The trifluoromethoxy group enhances metabolic stability and lipophilicity relative to non-fluorinated substituents (e.g., ’s methylamino-hydroxypropyl-thiophene) .
Heterocyclic Variations: Thiophene’s electron-rich nature may favor π-stacking interactions absent in benzothiazole-containing analogs (), which rely on aromatic nitrogen atoms for binding .
Synthetic Considerations: Impurities like ’s thiophen-2-yl propanol derivative highlight the need for precise purification in synthesizing the target compound’s ethanediamide structure . Steric hindrance from dichlorobenzyl () or benzothiazole () groups may reduce solubility compared to the target’s hydroxypropyl-thiophene moiety .
Biological Activity
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is a complex organic compound with potential biological activities. Its unique structural features make it a candidate for various medicinal applications, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The compound is characterized by a thiophene ring, hydroxypropyl group, and a trifluoromethoxy-substituted phenyl group. This combination suggests potential interactions with biological targets, including enzymes and receptors.
Molecular Formula: C17H20F3N3O2S
Molecular Weight: 393.42 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing studies:
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Antimicrobial Activity
- Preliminary studies indicate that compounds with similar thiophene structures exhibit antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural attributes.
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Antioxidant Properties
- The presence of hydroxy groups in organic compounds often correlates with antioxidant activity. Compounds with thiophene rings have been noted for their ability to scavenge free radicals, which could imply that this compound might also exhibit antioxidant effects.
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Enzyme Inhibition
- The compound's potential to interact with enzymes could lead to applications in inhibiting specific biochemical pathways. Studies on related compounds suggest that modifications in the molecular structure can enhance or inhibit enzyme activity, making this compound a subject of interest for drug design.
Case Studies and Research Findings
Various studies have explored the biological activities of compounds structurally similar to this compound.
Table 1: Comparison of Biological Activities
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Binding to Biological Targets: The hydroxy and trifluoromethoxy groups may facilitate binding to specific receptors or enzymes.
- Modulation of Signaling Pathways: Interaction with cellular signaling pathways could lead to altered cellular responses, contributing to its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
